molecular formula C8H18N2O3 B2985501 Tert-butyl 3-(aminooxy)propylcarbamate CAS No. 847609-99-8

Tert-butyl 3-(aminooxy)propylcarbamate

Cat. No.: B2985501
CAS No.: 847609-99-8
M. Wt: 190.243
InChI Key: QNYPOLKQWXCIGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is known for its molecular formula C8H18N2O3 and molecular weight of 190.243.

Preparation Methods

The synthesis of tert-butyl 3-(aminooxy)propylcarbamate typically involves the use of tert-butyl carbamate as a protecting group for amines. This protecting group can be installed and removed under relatively mild conditions . The synthetic route often includes the reaction of tert-butyl carbamate with 3-(aminooxy)propylamine under specific reaction conditions to yield the desired compound . Industrial production methods may vary, but they generally follow similar principles of protecting group chemistry and amine functionalization.

Chemical Reactions Analysis

Tert-butyl 3-(aminooxy)propylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, often using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Substitution reactions are common, where the aminooxy group can be replaced with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 3-(aminooxy)propylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules and as a protecting group for amines.

    Biology: The compound is utilized in biochemical studies involving enzyme inhibition and protein modification.

    Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-(aminooxy)propylcarbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved in its mechanism of action include enzyme inhibition and protein modification, which are critical for its applications in drug development and biochemical research.

Comparison with Similar Compounds

Tert-butyl 3-(aminooxy)propylcarbamate can be compared with other similar compounds, such as:

    Tert-butyl (3-aminopropyl)carbamate: This compound is similar in structure but lacks the aminooxy group, which makes this compound unique in its reactivity and applications.

    Tert-butyl carbamate: While this compound serves as a protecting group for amines, it does not have the same functional versatility as this compound.

The uniqueness of this compound lies in its aminooxy group, which provides additional reactivity and functionality compared to other similar compounds.

Properties

IUPAC Name

tert-butyl N-(3-aminooxypropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O3/c1-8(2,3)13-7(11)10-5-4-6-12-9/h4-6,9H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNYPOLKQWXCIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.